molecular formula C28H38F3N5O2 B613818 Vicriviroc CAS No. 306296-47-9

Vicriviroc

Cat. No. B613818
M. Wt: 533.6 g/mol
InChI Key: CNPVJJQCETWNEU-CYFREDJKSA-N
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Description

(4,6-dimethyl-5-pyrimidinyl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methyl-1-piperidinyl]methanone is a member of (trifluoromethyl)benzenes.
Vicriviroc, also known as SCH 417690 and SCH-D, is currently in clinical trials for the management of HIV-1. This pyrimidine based drug inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells. This drug was developed by Schering-Plough.
Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus. Vicriviroc is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells.

Scientific research applications

  • Efficacy in Treatment-Experienced HIV-1 Patients: Vicriviroc demonstrated potent virologic suppression through 24 weeks in HIV-1-infected, treatment-experienced patients. The relationship of vicriviroc to malignancy remains uncertain, warranting further development in treatment-experienced patients (Gulick et al., 2007).

  • Characterization of Emergent HIV Resistance: In treatment-naive subjects who experienced virological failure, the study found that only a small proportion of treatment failures were associated with tropism changes or reduced susceptibility to vicriviroc (McNicholas et al., 2010).

  • Discovery and Characterization of Vicriviroc: This study detailed vicriviroc's potent, broad-spectrum activity against genetically diverse and drug-resistant HIV-1 isolates. It also demonstrated synergistic anti-HIV activity in combination with drugs from other antiretroviral classes (Strizki et al., 2005).

  • Pharmacokinetics and Safety in HIV-Infected Adults: Vicriviroc was well tolerated in all dose groups and produced significant declines in plasma HIV RNA, supporting once-daily dosing (Schürmann et al., 2007).

  • In Vitro Metabolism and Inhibition Potential: This study investigated vicriviroc's metabolism in human liver microsomes, providing insights into its interaction with various cytochrome P450 enzymes (Ghosal et al., 2005).

  • Efficacy in Treatment-Experienced Subjects with CCR5 HIV-1 Infection: Vicriviroc plus optimized background therapy showed significant efficacy and tolerability in phase II trials in treatment-experienced subjects (Caseiro et al., 2012).

  • Three-Year Safety and Efficacy: This study highlighted vicriviroc's safety and sustained virologic suppression through three years of follow-up, underlining its potential clinical utility for treating HIV-1 infection (Wilkin et al., 2010).

properties

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPVJJQCETWNEU-CYFREDJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40897719
Record name Vicriviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell.
Record name Vicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Vicriviroc

CAS RN

306296-47-9, 394730-30-4
Record name Vicriviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306296-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vicriviroc [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCH-D (Old RN)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicriviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vicriviroc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40897719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VICRIVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
P Revill, M Bayes, J Bozzo, N Serradell… - Drugs of the …, 2007 - access.portico.org
… for vicriviroc compared to vicriviroc alone. This is consistent with the observed in vitro CYP3A4-mediated metabolism of vicriviroc (24). The metabolism and excretion of vicriviroc were …
Number of citations: 5 access.portico.org
CJ Hoesley, BA Chen, PL Anderson… - Clinical Infectious …, 2019 - academic.oup.com
Background Vaginal rings (VR) containing antiretroviral (ARV) drugs can be utilized for prevention of human immunodeficiency virus (HIV) with potential for improved adherence …
Number of citations: 26 academic.oup.com
RM Gulick, Z Su, C Flexner, MD Hughes… - The Journal of …, 2007 - academic.oup.com
… : placebo recipients added vicriviroc 10 mg daily; vicriviroc 5 mg recipients increased vicriviroc to 10 mg; and vicriviroc 10 and 15 mg recipients continued vicriviroc at the same doses. …
Number of citations: 307 academic.oup.com
D Schürmann, G Fätkenheuer, J Reynes, C Michelet… - Aids, 2007 - journals.lww.com
… Forty-eight HIV-infected individuals were enrolled sequentially to dose groups of vicriviroc: 10, 25 and 50 mg twice a day, and were randomly assigned within group to receive vicriviroc …
Number of citations: 103 journals.lww.com
TJ Wilkin, Z Su, A Krambrink, J Long… - Journal of acquired …, 2010 - ncbi.nlm.nih.gov
… of DM virus after vicriviroc initiation: 8 at … vicriviroc, 5 (22%) had emergence of DM virus with vicriviroc use. One of eight subjects with emergence of DM virus after 14 days of vicriviroc …
Number of citations: 33 www.ncbi.nlm.nih.gov
OM Klibanov - Curr Opin Investig Drugs, 2009 - researchgate.net
… As previously observed, the addition of ritonavir to vicriviroc significantly increased vicriviroc … and vicriviroc resulted in 81 and 67% decreases in AUC and Cmax values of vicriviroc, …
Number of citations: 27 www.researchgate.net
JM Strizki, C Tremblay, S Xu, L Wojcik… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… Similar techniques were used to evaluate the pharmacokinetic properties of vicriviroc in this study. Briefly, male rats (groups of three) were dosed with [ 3 H]vicriviroc at 10 mg/kg of body …
Number of citations: 302 journals.asm.org
J van Lunzen - Entry Inhibitoren: Neue Formen der HIV-Therapie, 2008 - Springer
… Vicriviroc-Arme abgebrochen werden. Hier war es signifikant häufiger zu einem virologischen Versagen unter Vicriviroc (… auf, dass insbesondere die Vicriviroc-Arme mit den niedrigeren …
Number of citations: 3 link.springer.com
MM Caseiro, M Nelson, RS Diaz, J Gathe… - Journal of Infection, 2012 - Elsevier
… /mL HIV RNA was higher in those receiving vicriviroc compared with PBO (70% vs 55%, p = … when vicriviroc was added to OBT. However, given the efficacy results of earlier vicriviroc …
Number of citations: 39 www.sciencedirect.com
JCC Lenz, JK Rockstroh - Expert Opinion on Drug Metabolism & …, 2010 - Taylor & Francis
… and clinical data of vicriviroc are presented. Moreover, the potential role of vicriviroc in the growing HIV armamentarium is discussed. Take home message: Vicriviroc is being developed …
Number of citations: 12 www.tandfonline.com

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